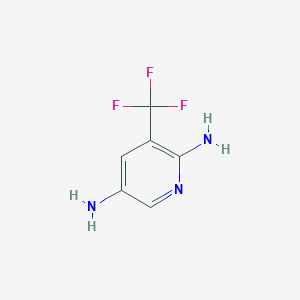
3-(Trifluoromethyl)pyridine-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)pyridine-2,5-diamine is a fluorinated pyridine derivative characterized by the presence of a trifluoromethyl group at the 3-position and amino groups at the 2- and 5-positions of the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effect of the trifluoromethyl group. This effect can alter the compound’s reactivity and stability, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production of fluorinated pyridines, including 3-(Trifluoromethyl)pyridine-2,5-diamine, often employs vapor-phase reactions with transition metal-based catalysts. These methods are advantageous due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)pyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce diamines .
Scientific Research Applications
3-(Trifluoromethyl)pyridine-2,5-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)pyridine-2,5-diamine is influenced by the trifluoromethyl group’s electron-withdrawing effect, which can modulate the compound’s interaction with molecular targets. This effect can enhance the compound’s binding affinity to specific enzymes or receptors, thereby altering their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
2,3,5-Trifluoropyridine: Another fluorinated pyridine with similar electron-withdrawing properties.
2,6-Difluoropyridine: A compound with two fluorine atoms, offering different reactivity and stability profiles.
3-Bromo-2-nitropyridine: A precursor in the synthesis of various fluorinated pyridines.
Uniqueness: 3-(Trifluoromethyl)pyridine-2,5-diamine is unique due to the specific positioning of the trifluoromethyl and amino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C6H6F3N3 |
|---|---|
Molecular Weight |
177.13 g/mol |
IUPAC Name |
3-(trifluoromethyl)pyridine-2,5-diamine |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4-1-3(10)2-12-5(4)11/h1-2H,10H2,(H2,11,12) |
InChI Key |
GTFDTBCQEQSKEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















